molecular formula C25H23FN4O2 B12145622 8-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane

8-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B12145622
M. Wt: 430.5 g/mol
InChI Key: XSIVREZXRVTFPC-UHFFFAOYSA-N
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Description

8-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane is a complex organic compound with potential applications in medicinal chemistry. This compound features a unique structure that combines a pyrrolo[2,3-d]pyrimidine core with a spirocyclic framework, making it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane typically involves multiple steps, starting with the preparation of the pyrrolo[2,3-d]pyrimidine core. This can be achieved through a series of condensation reactions involving appropriate precursors such as 4-fluoroaniline and phenylacetonitrile. The spirocyclic framework is then introduced through a cyclization reaction, often under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents. Additionally, continuous flow reactors may be employed to enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

8-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its spirocyclic framework makes it a valuable intermediate in the synthesis of various heterocyclic compounds.

Biology

In biological research, 8-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane is investigated for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases. Its antiproliferative properties make it a promising candidate for further development as an anticancer agent .

Industry

In the industrial sector, this compound can be used as a precursor for the synthesis of advanced materials, including polymers and nanomaterials. Its unique structure allows for the development of materials with specific properties, such as enhanced mechanical strength or thermal stability.

Mechanism of Action

The mechanism of action of 8-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in the desired therapeutic effects. The compound’s ability to bind to these targets is influenced by its structural features, including the presence of the fluorophenyl and pyrrolo[2,3-d]pyrimidine moieties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 8-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane stands out due to its spirocyclic framework, which imparts unique chemical and biological properties. This structural feature enhances its stability and allows for more diverse interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C25H23FN4O2

Molecular Weight

430.5 g/mol

IUPAC Name

8-[7-(4-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane

InChI

InChI=1S/C25H23FN4O2/c26-19-6-8-20(9-7-19)30-16-21(18-4-2-1-3-5-18)22-23(27-17-28-24(22)30)29-12-10-25(11-13-29)31-14-15-32-25/h1-9,16-17H,10-15H2

InChI Key

XSIVREZXRVTFPC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12OCCO2)C3=NC=NC4=C3C(=CN4C5=CC=C(C=C5)F)C6=CC=CC=C6

Origin of Product

United States

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